molecular formula C8H6Cl2N2 B179871 2-(Dichloromethyl)imidazo[1,2-a]pyridine CAS No. 143982-35-8

2-(Dichloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B179871
CAS No.: 143982-35-8
M. Wt: 201.05 g/mol
InChI Key: PBXJBZGZZNDUJY-UHFFFAOYSA-N
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Description

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . It is a light brown solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“this compound” is a light brown solid . It has a molecular weight of 201.05 and is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Medicinal Chemistry Applications : Imidazo[1,2-a]pyridines, a category that includes 2-(Dichloromethyl)imidazo[1,2-a]pyridine, are crucial in medicinal chemistry. These compounds have been investigated for their potential in anticancer, antimicrobial, antiviral, antidiabetic, and other therapeutic applications. They are known for being part of various marketed pharmaceutical preparations, such as zolimidine, zolpidem, and alpidem (Deep et al., 2016).

  • Biological Activity Enhancement : Efforts have been made to enhance the biological activity of imidazo[1,2-a]pyridine derivatives. This includes the development of new methods for their synthesis using readily available substrates and catalysts under mild conditions, which is crucial for pharmaceutical applications (Ravi & Adimurthy, 2017).

  • Antitumor Therapy : Imidazo[1,2-a]pyridine derivatives have been studied as promising drug candidates for antitumor therapy. Their biological activities have been explored, particularly in inhibiting various tumor cell lines and key enzymes in cancer pathways (Goel et al., 2016).

  • Synthetic Strategies : There has been significant progress in developing synthetic strategies for imidazo[1,2-a]pyridine derivatives, emphasizing green reagents and atom economy. These methods aim to maximize the functional group diversity of the products while minimizing environmental impact (Yu et al., 2018).

  • Pharmacological Properties : The pharmacological properties of imidazo[1,2-a]pyridine compounds, including enzyme inhibitors, receptor ligands, and anti-infectious agents, have been extensively studied. This research provides insights into the potential of these compounds in various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).

  • Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, making them relevant in the treatment of neurological disorders (Kwong et al., 2019).

  • Fluorescent Probes : Imidazo[1,2-a]pyridine derivatives have been developed as fluorescent probes, particularly for detecting mercury ions. This application highlights their potential in environmental monitoring and analytical chemistry (Shao et al., 2011).

Safety and Hazards

The safety information for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that these compounds may exert their effects at the molecular and cellular levels to inhibit the growth of these bacteria.

Biochemical Analysis

Biochemical Properties

2-(Dichloromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of human microtubule affinity regulating kinase (MARK4), which is involved in cell-cycle progression and microtubule dynamics . Additionally, this compound interacts with phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase that regulates various cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines . This compound influences cell signaling pathways, including the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to inhibit cell proliferation and migration, thereby preventing metastatic transition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of MARK4, leading to disruptions in microtubule dynamics and cell-cycle progression . Additionally, it interacts with PI3K, resulting in the phosphorylation of Akt and subsequent changes in gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to exhibit long-lasting inhibitory effects on the growth of bovine Babesia parasites in vitro, with significant activity observed up to four days after treatment . The compound’s stability and degradation over time are crucial factors in its efficacy and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bovine and equine piroplasms, the compound demonstrated dose-dependent inhibitory activity, with higher doses resulting in greater suppression of parasite growth . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as PI3K, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular processes are critical for understanding its therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for developing effective delivery strategies and maximizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2-(dichloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJBZGZZNDUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465063
Record name 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-35-8
Record name 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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